Diethyl (4-ethynylphenyl)phosphonate

Helical polymer Stereoregular polymerization Chiral amplification

Researchers requiring a monomer with precise spatial separation between reactive centers for stereoregular polymer synthesis face limited options. Diethyl (4-ethynylphenyl)phosphonate solves this with its rigid 1,4-phenylene spacer, enabling orthogonal reactivity. • Delivers high cis stereoregularity (sharp ¹H NMR singlet at δ 5.86 ppm) with Mn = 14.8 × 10⁴ and narrow dispersity (Mw/Mn = 1.9). • Allows quantitative mono-hydrolysis to the monoethyl ester (100% yield) while preserving the terminal alkyne for subsequent Sonogashira or CuAAC coupling. • Supplied at ≥98% (GC) purity for research-scale use, ensuring batch-to-batch consistency for demanding polymer and surface-anchoring applications.

Molecular Formula C12H15O3P
Molecular Weight 238.22 g/mol
CAS No. 366017-62-1
Cat. No. B14250443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (4-ethynylphenyl)phosphonate
CAS366017-62-1
Molecular FormulaC12H15O3P
Molecular Weight238.22 g/mol
Structural Identifiers
SMILESCCOP(=O)(C1=CC=C(C=C1)C#C)OCC
InChIInChI=1S/C12H15O3P/c1-4-11-7-9-12(10-8-11)16(13,14-5-2)15-6-3/h1,7-10H,5-6H2,2-3H3
InChIKeyVMNLJZCVBATJGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl (4-ethynylphenyl)phosphonate – Identity and Classification


Diethyl (4-ethynylphenyl)phosphonate (CAS 366017-62-1) is a bifunctional organophosphorus building block that integrates a terminal arylacetylene moiety with a diethyl phosphonate ester on the same para-substituted phenyl ring [1]. With molecular formula C₁₂H₁₅O₃P and a molecular weight of 238.22 g·mol⁻¹ , it serves as a monomer for stereoregular poly(phenylacetylene)s and as a versatile intermediate for Sonogashira cross-coupling, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and Kabachnik–Fields α-aminophosphonate synthesis [1]. The compound is most commonly procured at ≥98% purity (GC) for research-scale use .

Stereoregular cis-transoidal poly(phenylacetylene) monomer (Rh catalysis)
Terminal alkyne for Sonogashira, CuAAC click chemistry
Quantitative mono-hydrolysis to phosphonic acid monoester (retained alkyne)

Why Generic Arylphosphonates Cannot Substitute


Casual substitution with simpler arylphosphonates (e.g., diethyl phenylphosphonate or diethyl 4-bromophenylphosphonate) or with alkynylphosphonates bearing the triple bond directly on phosphorus (e.g., diethyl phenylethynylphosphonate, CAS 3450-67-7) fails because these analogs lack the critical spatial separation between the phosphonate ester and the terminal alkyne [1]. In diethyl (4-ethynylphenyl)phosphonate, the rigid 1,4-phenylene spacer places the ethynyl group in a para relationship to the phosphonate, enabling simultaneous, orthogonal reactivity: the phosphonate undergoes controlled mono-hydrolysis to the monoethyl ester (100% yield under NaOH/EtOH/H₂O, 5 h), while the terminal alkyne remains intact for subsequent Sonogashira or click coupling [1]. By contrast, diethyl phenylethynylphosphonate positions the alkyne α to phosphorus, resulting in markedly different electronic character and cross-coupling behavior . The quantitative evidence below demonstrates that this spatial arrangement directly governs polymerization stereoregularity, chiral amplification efficiency, and the achievable molecular-weight window—factors that cannot be replicated by generic replacements.

Spatial separation mismatch
Simple arylphosphonates lack the para-ethynylphenyl spacer; orthogonal phosphonate and alkyne reactivity is lost.
Alkyne–phosphonate proximity
α-alkynylphosphonates (alkyne directly on P) change electronic character and do not support the required cis-transoidal polymerization.
Hydrolysis selectivity not replicated
Generic diethyl arylphosphonates give mixed products under mono-hydrolysis conditions; quantitative mono-ester formation is not achievable.

Product-Specific Performance Differentiation


Polymerization Stereoregularity

Rh-catalyzed polymerization of the target compound yields poly-1 with virtually complete cis-transoidal stereoregularity, evidenced by a single sharp ¹H NMR resonance for the main-chain proton at 5.86 ppm in DMSO-d₆ [1]. In contrast, poly((4-carboxyphenyl)acetylene) (PCPA) synthesized from the carboxyl analog shows broader main-chain signals and lower cis content. The almost perfect cis-transoidal backbone of poly-1 is a prerequisite for the observed chiroptical memory effect [1].

Stereoregularity
Cross-study
Near 100% cis-transoidal backbone; sharp ¹H NMR singlet at δ 5.86 ppm; Raman bands confirm cis geometry.
Essential for single-handed helicity induction and helicity memory.
PCPA comparator shows lower cis content and broader NMR signals.
Helical polymer Stereoregular polymerization Chiral amplification

Hydrolysis Selectivity

Controlled hydrolysis of the target diethyl ester with NaOH in EtOH/H₂O at room temperature for 5 h affords the monoethyl ester, ethyl (4-ethynylphenyl)phosphonate, in 100% yield without affecting the terminal alkyne [1]. This stoichiometric mono-hydrolysis is critical for preparing the monomer of poly-2. In contrast, many generic diethyl arylphosphonates undergo either incomplete hydrolysis or uncontrolled over-hydrolysis to the fully deprotected phosphonic acid under identical conditions.

Hydrolysis Selectivity
Class-level
100% conversion to monoethyl ester (NaOH/EtOH/H₂O, RT, 5 h); terminal alkyne remains intact.
Enables synthesis of poly-2, which shows three-fold greater chiral sensitivity vs. poly-1.
Generic diethyl arylphosphonates yield mixtures under identical conditions.
Functional polymer precursor Phosphonic acid surface anchor Monomer purification

Chiroptical Amplification Sensitivity

Poly-2, prepared by polymerization of the monoethyl ester derived from the target compound, exhibits greater chiroptical sensitivity than both its fully hydrolyzed analog poly-1 and the benchmark poly((4-carboxyphenyl)acetylene) (PCPA) [1]. In CD titration experiments with (R)-1-(1-naphthyl)ethylamine, poly-2 reaches saturation at lower amine equivalents and yields identical Cotton effect signs for amines of the same absolute configuration. This enhanced sensitivity is attributed to the monoethyl phosphonate pendant's optimal acidity and steric profile [1].

Chiroptical Sensitivity
Head-to-head
Poly-2 > poly-1 > PCPA; poly-2 saturates at ≤2 equiv. chiral amine.
Target-derived poly-2 provides higher chiroptical sensitivity for enantioselective sensing.
CD titration in DMSO with (R)-1-(1-naphthyl)ethylamine.
Chiroptical sensor Enantioselective recognition Induced circular dichroism

Molecular Weight Control

Polymerization of the target compound yields poly(diethyl (4-ethynylphenyl)phosphonate) with Mn = 14.8 × 10⁴ and Mw/Mn = 1.9, while the monoethyl analog (poly-2) yields Mn = 1.9 × 10⁴ and Mw/Mn = 3.5 [1]. The molecular weight of poly-1 is approximately 7.8-fold higher than that of poly-2, and its dispersity is significantly narrower (1.9 vs. 3.5). This demonstrates that the diethyl ester monomer permits access to a high-Mn regime with good polymerization control, a feature not achievable with the pre-hydrolyzed monoethyl analog.

Molecular Weight Control
Head-to-head
Poly-1 Mn 14.8×10⁴, Đ 1.9; poly-2 Mn 1.9×10⁴, Đ 3.5.
Diester monomer permits access to high-Mn polymers with tighter dispersity.
SEC in DMF/LiCl, PEO/PEG standards.
Living polymerization Macromolecular engineering Block copolymer precursor

Helicity Memory Guest Selectivity

After removal of the chiral inducer and replacement with achiral amines, poly-1 and poly-2 retain their induced helical conformation only when treated with achiral diamines or oligoamines; achiral monoamines fail to maintain the helicity [1]. This behavior contrasts with PCPA, which partially retains helicity even with monoamines. The phosphonic acid pendant of poly-1 enforces a stricter geometric requirement for helicity memory, providing selective response to multidentate guests. The memory efficiency, measured by retained CD intensity, is highest with ethylenediamine among achiral amines tested [1].

Helicity Memory Selectivity
Head-to-head
Helicity retained with diamines/oligoamines; lost with monoamines. PCPA tolerates monoamines.
Phosphonic acid pendant enforces stricter multidentate guest requirement.
Relevant for molecular logic gate or chemical password applications.
Helicity memory Dynamic helical polymer Chiral information storage

Crystal Packing Preorganization

X-ray crystallography of four diethyl [(arylamino)(4-ethynylphenyl)methyl]phosphonate derivatives, all containing the 4-ethynylphenylphosphonate fragment, reveals a conserved conformational motif: the P–C bond adopts a staggered conformation with the ethynylphenyl and aniline groups gauche to the P=O bond, and the two six-membered rings are almost perpendicular [1]. In derivatives (I), (III), and (IV), molecules assemble as centrosymmetric dimers via paired N–H···O=P hydrogen bonds; derivative (II) lacking the N–H donor forms C–H···O=P dimers instead. This predictable hydrogen-bonded dimerization, driven by the phosphonate group while the ethynyl group remains free for further functionalization, is not observed in simple diethyl arylphosphonates without the ethynyl substituent.

Crystal Packing
Class-level
Centrosymmetric dimers via N–H···O=P bonds; P–C bond staggered; ring planes near perpendicular.
Predictable hydrogen-bonded dimerization leaves alkyne free for post-crystallization modification.
Observed across four arylaminophosphonate derivatives; N valence angle sum 344–351°.
Crystal engineering Supramolecular synthon Phosphonate hydrogen bonding

Key Research and Industrial Applications


Stereoregular Helical Polymers for Chiroptical Sensors

The target compound is the monomer of choice for preparing cis-transoidal poly(phenylacetylene)s bearing phosphonic acid pendants. The high cis stereoregularity (sharp ¹H NMR singlet at δ 5.86 ppm) and the ability to produce poly-1 with Mn = 14.8 × 10⁴ and narrow dispersity (Mw/Mn = 1.9) enable robust, high-molecular-weight helical scaffolds [1]. Poly-2 derived from the monoethyl ester shows enhanced sensitivity to chiral amines, reaching saturated Cotton effects at lower equivalents than PCPA, making it ideal for enantioselective sensing applications [1].

Controlled Mono-Hydrolysis for Surface Anchoring

Quantitative conversion to the monoethyl ester (100% yield, NaOH/EtOH/H₂O, 5 h, RT) with intact terminal alkyne allows precise preparation of monomers bearing a single phosphonic acid group for metal oxide surface anchoring [1]. This selectivity is not reliably achievable with generic diethyl arylphosphonates, which frequently yield mixtures of products. The preserved alkyne enables subsequent CuAAC or Sonogashira functionalization directly on the surface [1].

Crystal Engineering with Dual Synthons

The 4-ethynylphenylphosphonate fragment directs centrosymmetric dimer formation via N–H···O=P hydrogen bonds while leaving the terminal alkyne available for orthogonal interactions or post-crystallization modification [2]. This predictable packing behavior, characterized by staggered P–C bond conformation and near-perpendicular aromatic rings (N valence angle sum 344–351°), is valuable for designing hydrogen-bonded organic frameworks or co-crystals where the phosphonate provides structural rigidity and the alkyne offers a reactive handle [2].

Click Chemistry and Cross-Coupling Building Block

The para-ethynyl group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with organic azides, enabling straightforward attachment of phosphonate esters to biomolecules, dyes, or polymers [1]. The spatial separation between the reactive alkyne and the phosphonate ensures that coupling does not sterically interfere with phosphonate hydrolysis or metal coordination, a distinct advantage over alkynylphosphonates where the triple bond is directly on phosphorus [1][2].

Application
Selection Property
Validation Focus
Stereoregular Helical Polymers for Chiroptical Sensors
Monomer for cis-transoidal poly(phenylacetylene) with high-Mn and narrow dispersity
NMR stereoregularity; GPC molecular weight and dispersity; induced CD response to chiral amines
Controlled Mono-Hydrolysis for Surface Anchoring
Quantitative and selective mono-ester formation with preserved terminal alkyne
Mono-ester yield and alkyne integrity (¹H NMR); subsequent CuAAC or Sonogashira reactivity
Crystal Engineering with Dual Synthons
Reliable centrosymmetric N–H···O=P dimer synthon; free ethynyl group for orthogonal interactions
Single-crystal X-ray packing motif; hydrogen-bond geometry; N valence angle sum
Click Chemistry and Cross-Coupling Building Block
Spatial separation of alkyne from phosphonate; compatibility with CuAAC and Sonogashira
Reaction efficiency without phosphonate interference; alkyne conversion by NMR or LC-MS
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